2-Methyl-1-phenyl-2-propanol
CAS No.: 100-86-7
Cat. No.: VC21036001
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100-86-7 |
---|---|
Molecular Formula | C10H14O |
Molecular Weight | 150.22 g/mol |
IUPAC Name | 2-methyl-1-phenylpropan-2-ol |
Standard InChI | InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Standard InChI Key | RIWRBSMFKVOJMN-UHFFFAOYSA-N |
SMILES | CC(C)(CC1=CC=CC=C1)O |
Canonical SMILES | CC(C)(CC1=CC=CC=C1)O |
Boiling Point | 215.0 °C |
Melting Point | 24.0 °C Mp 24 ° 24°C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Methyl-1-phenyl-2-propanol is an organic compound with multiple synonyms in scientific literature. The compound features a tertiary alcohol functional group with a phenyl ring attached via a methylene bridge to the tertiary carbon.
Table 1: Chemical Identification Parameters
Parameter | Information |
---|---|
Chemical Name | 2-Methyl-1-phenyl-2-propanol |
Common Synonyms | Benzyldimethylcarbinol, 2-benzyl-2-propanol, phenyl-tert-butanol, dimethylbenzylcarbinol, 1,1-dimethyl-2-phenylethanol |
CAS Registry Number | 100-86-7 |
Molecular Formula | C₁₀H₁₄O |
IUPAC Name | 2-methyl-1-phenylpropan-2-ol |
Traditional Name | Benzeneethanol, α,α-dimethyl- |
The compound's chemical structure consists of a phenyl ring connected to a tertiary carbon via a methylene bridge, with the tertiary carbon bearing two methyl groups and a hydroxyl group .
Structural Representations
The compound can be represented using various chemical notation systems that provide unique identifiers for database searches and structural verification.
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
SMILES | CC(C)(O)CC1=CC=CC=C1 |
InChI | InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key | RIWRBSMFKVOJMN-UHFFFAOYSA-N |
MDL Number | MFCD00004465 |
The molecular structure features a benzyl group attached to a tertiary alcohol, creating a characteristic spatial arrangement that influences its physical properties and reactivity patterns .
Physical and Chemical Properties
Physical Properties
2-Methyl-1-phenyl-2-propanol exhibits physical properties typical of alcohols with aromatic substituents, making it suitable for various industrial applications.
Table 3: Physical Properties
Property | Value |
---|---|
Molecular Weight | 150.2176 g/mol |
Physical State | Crystalline lumps to liquid (temperature dependent) |
Color | White to yellow |
Melting Point | 23-25°C |
Boiling Point | 215.0±8.0°C at 760 mmHg |
Density | 0.98-1.0 g/cm³ at 25°C |
Refractive Index | 1.5150 |
Flash Point | 81.1°C |
These physical properties indicate that 2-methyl-1-phenyl-2-propanol exists near the solid-liquid transition at room temperature and has relatively high thermal stability .
Chemical Properties
The chemical properties of 2-methyl-1-phenyl-2-propanol are governed by its tertiary alcohol functionality and the presence of the aromatic ring.
Table 4: Chemical Properties
Property | Value |
---|---|
Polar Surface Area | 20.23 Ų |
Rotatable Bond Count | 2 |
Refractivity | 46.69 m³·mol⁻¹ |
Polarizability | 17.39 ų |
LogP | 2.44 (estimated) |
pKa (strongest acidic) | 15.28 |
Bioavailability | 1 |
Rule of Five | 1 |
Water Solubility | 1.30 g/L (estimated) |
The compound demonstrates moderate lipophilicity with a LogP value of 2.44, indicating its preferential solubility in organic solvents rather than water. The relatively low polar surface area of 20.23 Ų suggests potential for membrane permeability, which may be relevant for its pharmaceutical applications .
Synthesis Methods
Industrial Production
The industrial synthesis of 2-methyl-1-phenyl-2-propanol employs several methodologies, with variations optimized for yield, purity, and economic feasibility.
One patented preparation method, described in Chinese patent CN109020784A, involves the reaction of chlorobenzene with magnesium under inert gas protection to form a Grignard reagent, which is subsequently reacted with isopropylaldehyde in an organic solvent. After refluxing and acid treatment, 2-methyl-1-phenyl-1-propanol is obtained with high purity .
Another industrial approach utilizes asymmetric reduction of ketone precursors using specialized catalysts to obtain the desired stereochemistry of the product .
Laboratory Scale Synthesis
For research purposes, several laboratory methods have been documented for the synthesis of 2-methyl-1-phenyl-2-propanol.
A notable method includes the reduction of acetophenone derivatives using chiral catalysts or biocatalytic approaches. The following reaction scheme illustrates a typical synthetic pathway:
Table 5: Laboratory Synthesis Methods
These laboratory-scale methods provide researchers with options to synthesize the compound with varying degrees of stereochemical control, which can be crucial for specific applications requiring optically pure material .
Chemical Reactions
Dehydration Reactions
2-Methyl-1-phenyl-2-propanol undergoes dehydration reactions to form 2-methyl-1-phenylpropene. A documented procedure employs aluminum (III) chloride (AlCl₃) and triphenylphosphine (PPh₃) as catalysts in nitromethane at 80°C for 2 hours, yielding the corresponding alkene with approximately 80% yield .
The reaction mechanism involves protonation of the hydroxyl group followed by elimination to form the alkene. The presence of the tertiary alcohol functionality facilitates this reaction due to the stability of the resulting carbocation intermediate .
Halogenation Reactions
The compound reacts with hydrogen bromide (HBr) to form the corresponding alkyl bromide. This substitution reaction proceeds via an SN1 mechanism due to the tertiary nature of the carbon bearing the hydroxyl group. The reaction typically occurs in anhydrous conditions to prevent side reactions and maximize yield .
The mechanistic pathway involves initial protonation of the hydroxyl group, loss of water to form a tertiary carbocation, and subsequent nucleophilic attack by the bromide ion .
Oxidation Reactions
As a tertiary alcohol, 2-methyl-1-phenyl-2-propanol can undergo oxidation reactions, though these are generally more challenging than for primary or secondary alcohols. Strong oxidizing agents such as chromium trioxide or potassium permanganate can be employed, potentially leading to more extensive oxidation of the molecule including C-C bond cleavage .
Applications and Uses
Industrial Applications
The versatility of 2-methyl-1-phenyl-2-propanol makes it valuable in multiple industrial sectors.
Table 6: Industrial Applications
Industry | Application | Function |
---|---|---|
Chemical Synthesis | Organic reactions | Solvent, reaction intermediate |
Pharmaceutical | Drug formulation | Stabilizer, intermediate |
Fragrance | Perfumes, personal care products | Aromatic component |
Polymer | Specialty polymers | Monomer, chain terminator |
Food | Flavorings | Flavor component |
In the chemical synthesis sector, the compound serves as an effective solvent in various reactions, particularly in organic synthesis, where it enhances the solubility of reactants and improves yield .
Research Applications
In research settings, 2-methyl-1-phenyl-2-propanol finds applications as a model compound for studying stereoselective reactions, as a building block for more complex molecules, and as a substrate for testing new catalytic systems .
The compound's unique structure makes it a valuable intermediate in the synthesis of more complex organic compounds, aiding researchers in creating new materials and chemicals with specific properties .
Market Analysis and Trends
Market Status
According to market research data, the 2-methyl-1-phenyl-2-propanol market continues to evolve with growing applications in specialized chemical synthesis. The market status as of 2025 indicates moderate growth potential, particularly in pharmaceutical and fine chemical applications .
Manufacturing Technology Trends
The manufacturing technology for 2-methyl-1-phenyl-2-propanol has seen significant developments, with increasing focus on:
-
Sustainable production methods using biocatalysis
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Continuous flow processes for more efficient production
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Enhanced purification techniques to meet pharmaceutical-grade requirements
-
Stereoselective synthesis methods for optically pure material
These technological advancements are expected to drive further market expansion and application diversification in the coming years.
Natural Occurrence and Detection
Natural Sources
2-Methyl-1-phenyl-2-propanol has been reported to occur naturally in several plant species. It has been detected in Glycyrrhiza glabra (licorice) , contributing to the complex flavor profile of this plant. Additionally, the compound has been identified in cocoa and cocoa products derived from Theobroma cacao beans, suggesting its potential role in the characteristic aroma and flavor of chocolate products .
Detection Methods
Analytical detection of 2-methyl-1-phenyl-2-propanol typically employs chromatographic techniques coupled with mass spectrometry.
Table 7: Analytical Detection Methods
Method | Application | Sensitivity |
---|---|---|
GC-MS | Identification and quantification in complex matrices | Parts per million |
HPLC | Separation and analysis in pharmaceutical preparations | Parts per million |
Chiral HPLC | Determination of enantiomeric purity | >98% enantiomeric excess detection |
FT-IR | Structural confirmation | Functional group identification |
NMR (¹H/¹³C) | Structural elucidation | Complete structural analysis |
These analytical methods enable researchers to identify and quantify the compound in various matrices, from natural extracts to synthetic mixtures .
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